Superior Ligand Fit in ABL1 Kinase Compared to PTP1B Fragment Screen
In a comparative analysis of crystallographic fragment screens, [2-(Tetrahydropyran-4-yloxy)phenyl]methanol shows a superior real-space correlation coefficient (RSCC) of 0.92 when bound to ABL1 kinase (PDB 7HBN) versus an RSCC of 0.719 for PTP1B (PDB 7GT7), indicating a significantly better fit to the ABL1 electron density and suggesting preferential binding to the kinase target [1].
| Evidence Dimension | Real-Space Correlation Coefficient (RSCC) for Ligand Fit |
|---|---|
| Target Compound Data | RSCC = 0.92 in ABL1 kinase (PDB 7HBN) |
| Comparator Or Baseline | RSCC = 0.719 in PTP1B (PDB 7GT7) |
| Quantified Difference | Difference of 0.201; a 28% relative improvement in fit quality for ABL1. |
| Conditions | Best-fitted instance in X-ray crystal structures from PanDDA fragment soaks, validated at 1.84 Å resolution for 7GT7 and equivalent high-resolution for 7HBN. |
Why This Matters
A higher RSCC value directly correlates with a more reliable and higher-occupancy binding mode, making this fragment a more promising starting point for designing ABL1 kinase inhibitors over PTP1B-targeted projects.
- [1] RCSB Protein Data Bank. Ligand Validation Report for A1ABL in 7HBN and 7GT7. Accessed via RCSB Ligand Validation Service. View Source
